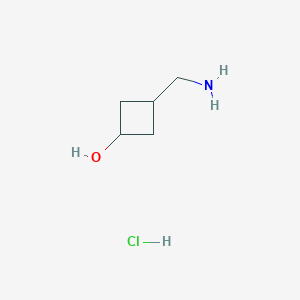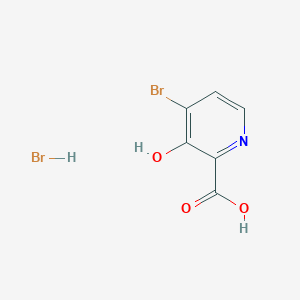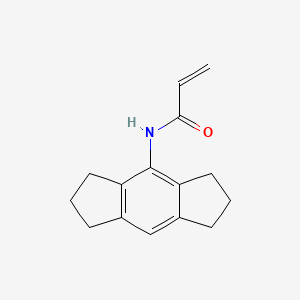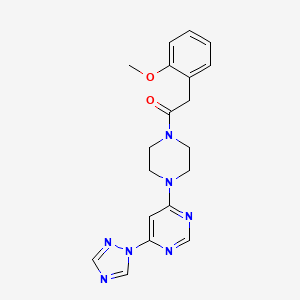![molecular formula C19H19ClN2O2 B2488834 2-{[(5-クロロ-2-メチルフェニル)アミノ]メチル}ヘキサヒドロ-4,6-エテンシクロプロパ[f]イソインドール-1,3(3aH)-ジオン CAS No. 1005096-12-7](/img/structure/B2488834.png)
2-{[(5-クロロ-2-メチルフェニル)アミノ]メチル}ヘキサヒドロ-4,6-エテンシクロプロパ[f]イソインドール-1,3(3aH)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
BenchChem offers high-quality 2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん作用
バルドキソロールは有望な抗がん作用を示します。研究者らは、バルドキソロールの腫瘍増殖と転移を抑制する能力を調査してきました。メカニズムとしては、バルドキソロールは核因子赤血球系2関連因子2(Nrf2)経路を活性化し、これは酸化ストレスに対する細胞防御において重要な役割を果たしています。 抗酸化反応を強化することで、バルドキソロールはがん進行の抑制に役立つ可能性があります .
抗炎症作用
炎症は、心血管疾患や慢性腎臓病など、さまざまな疾患に寄与しています。バルドキソロールの抗炎症作用は、炎症経路を調節する能力に起因します。バルドキソロールは、炎症性サイトカインを抑制し、炎症の解消を促進します。 臨床試験では、慢性炎症性疾患の管理における可能性が探られています .
腎保護作用
慢性腎臓病(CKD)は、世界中で何百万人もの人々に影響を与えています。バルドキソロールは、糸球体濾過率(GFR)を改善し、タンパク尿を減少させることで、CKD管理において有望な結果を示しています。バルドキソロールはNrf2を活性化し、抗酸化防御を強化し、腎臓の損傷を軽減します。 進行中の研究では、CKD患者におけるバルドキソロールの有効性を検証することを目的としています .
メタボリックシンドロームと糖尿病
肥満、インスリン抵抗性、高血圧を特徴とするメタボリックシンドロームは、心血管イベントのリスクを高めます。バルドキソロールの多面的効果には、インスリン感受性の改善、炎症の軽減、ミトコンドリア機能の強化が含まれます。 臨床試験では、糖尿病およびメタボリックシンドロームの補助療法としての可能性が探られています .
神経保護
バルドキソロールは、酸化ストレスと神経炎症から神経細胞を保護する可能性を示唆する新たな証拠が出てきています。Nrf2の活性化は神経細胞の生存をサポートし、神経変性過程を軽減します。 研究者らは、アルツハイマー病やパーキンソン病などの疾患におけるバルドキソロールの役割を調査しています .
皮膚科学的用途
バルドキソロールの抗炎症作用と抗酸化作用は、皮膚科学にも及んでいます。バルドキソロールは、創傷治癒を助け、皮膚の炎症を軽減し、乾癬などの症状を緩和する可能性があります。 局所的な皮膚へのメリットのために、局所製剤が検討されています .
特性
IUPAC Name |
4-[(5-chloro-2-methylanilino)methyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-9-2-3-10(20)6-15(9)21-8-22-18(23)16-11-4-5-12(14-7-13(11)14)17(16)19(22)24/h2-6,11-14,16-17,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZYLVCRMQXESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)
![N-(2,3-DIMETHYLPHENYL)-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2488753.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)


![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)
![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)
![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)

![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)

